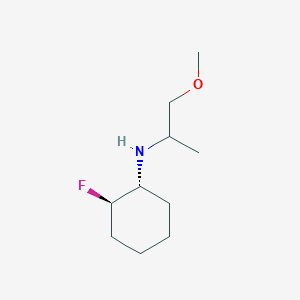

(1R,2R)-2-fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine

Vue d'ensemble

Description

Amines like “(1R,2R)-2-fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine” are organic compounds that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .

Synthesis Analysis

The synthesis of a specific amine can vary greatly depending on the structure of the compound. Generally, amines can be synthesized through reactions like nucleophilic substitution, reduction of nitriles, amides or nitro compounds, or via the Gabriel synthesis .Molecular Structure Analysis

The molecular structure of amines is characterized by the presence of a nitrogen atom, which can form three covalent bonds with other atoms or groups of atoms. The fourth valence electron of nitrogen resides in a lone pair, which can participate in the formation of a dative bond .Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also react with acids to form amine salts .Physical And Chemical Properties Analysis

Amines generally have higher boiling points than hydrocarbons of similar molecular weight, and they can engage in hydrogen bonding. They are also usually soluble in organic solvents .Applications De Recherche Scientifique

Photochemical Properties and Cyclomerization

- The compound demonstrates interesting photochemical properties, as evidenced by the efficient cyclomerization observed in compounds with similar structures. For instance, 9-(1-Naphthylmethylaminomethyl)anthracene, a compound with a similar structure, undergoes intramolecular [4+4] cycloaddition, with a noted cyclomerization quantum yield of 0.24 in acidic methanol. This reaction was significantly affected by solvent polarity and was quenched in acetonitrile due to intramolecular electron transfer from the amino group to the excited anthracene moiety (Mori & Maeda, 1997).

Application in Chiral Derivatization

- The compound's enantiomeric structure makes it potentially useful for chiral derivatization, similar to compounds such as 2-Fluoro-2-phenyl-1-aminoethane. Such compounds have been synthesized, separated into enantiomers, and used as chiral derivatizing agents, highlighting the compound's potential in chiral resolution and analysis (Hamman, 1989).

Catalysis and Reaction Parameter Studies

- Compounds with structural similarities are used in catalytic processes, such as the amination of 1-methoxy-2-propanol over silica-supported nickel. The study of reaction parameters for such processes could be relevant to understanding the reactivity and potential applications of (1R,2R)-2-fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine in catalysis (Bassili & Baiker, 1990).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1R,2R)-2-fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20FNO/c1-8(7-13-2)12-10-6-4-3-5-9(10)11/h8-10,12H,3-7H2,1-2H3/t8?,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNXIMKNGOQIOF-VXRWAFEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC1CCCCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(COC)N[C@@H]1CCCC[C@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1492318.png)

amine](/img/structure/B1492325.png)

![{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1492331.png)

![(2E)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1492335.png)

![1-(prop-2-yn-1-yl)-1H,4H,6H,7H-thiopyrano[3,4-d][1,2,3]triazole](/img/structure/B1492336.png)